Azetidin-3-one

Vue d'ensemble

Description

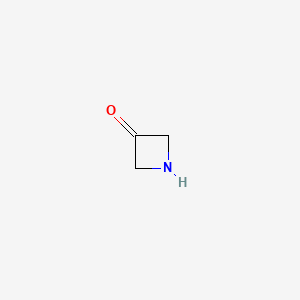

Azetidin-3-one is a four-membered nitrogen-containing heterocycle, structurally characterized by a carbonyl group positioned one carbon away from the nitrogen atomThis compound, however, has not been found in nature but serves as a versatile substrate for the synthesis of functionalized azetidines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azetidin-3-one can be synthesized through various methods, including:

Gold-Catalyzed Intermolecular Oxidation of Alkynes: This method involves the use of gold catalysts to oxidize terminal alkynes, forming α-oxo gold carbenes, which then cyclize to form azetidin-3-ones.

Acid-Promoted or Metal-Catalyzed Decomposition of α-Amino-α’-Diazo Ketones: This approach is reliable in terms of substrate scope but often suffers from competitive reactions and low yields.

4-exo-tet Cyclizations of α-Amino Ketones: This method involves the cyclization of α-amino ketones to form the this compound ring.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Azetidin-3-one undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: Due to the ring strain, this compound is susceptible to nucleophilic attack, leading to ring-opening reactions.

Substitution Reactions: The compound can undergo substitution reactions at the nitrogen or carbon atoms, facilitated by the presence of the carbonyl group.

Reduction Reactions: this compound can be reduced to form azetidines, which are less strained and more stable.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in ring-opening reactions.

Reducing Agents: Lithium aluminium hydride and aluminium trichloride are effective in reducing this compound to azetidines.

Major Products Formed:

Azetidines: Formed through reduction reactions.

Substituted Azetidines: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Applications

Azetidin-3-one derivatives are integral to the design of several pharmaceutical agents. They serve as key scaffolds in the development of drugs targeting various diseases. For instance, azetidine-containing compounds are present in approved drugs such as antibiotics and kinase inhibitors, including baricitinib and cobimetinib . The azetidine motif is particularly valued for its ability to enhance pharmacokinetic properties by rigidifying molecular structures, thus improving the efficacy and safety profiles of therapeutic agents .

Case Study: Anticancer Agents

Research has demonstrated that this compound derivatives exhibit promising anticancer activity. One study synthesized a series of this compound analogs and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain compounds significantly inhibited cell proliferation, suggesting their potential as lead compounds for further development in cancer therapy .

Synthetic Methodologies

Synthesis Techniques

The synthesis of azetidin-3-ones has been achieved through various innovative methods, including oxidative allene amination and metal-catalyzed reactions. For example, a recent study outlined a facile synthesis route utilizing oxidative allene amination, which allows for regioselective formation of azetidin-3-ones with diverse functional groups . This approach not only simplifies the synthetic process but also enhances the functionalization potential of the resulting compounds.

Biological Activities

Pharmacological Evaluation

this compound derivatives have been subjected to extensive pharmacological evaluations, revealing a range of biological activities. Studies have shown that these compounds can act as inhibitors of various enzymes and receptors, contributing to their therapeutic effects in conditions such as inflammation and cancer .

Case Study: Antiinflammatory Properties

In vitro studies on this compound derivatives have demonstrated significant anti-inflammatory effects. For instance, specific analogs were found to inhibit the production of pro-inflammatory cytokines in macrophage models, indicating their potential use in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of azetidin-3-one involves its reactivity due to the ring strain and the presence of the carbonyl group. The compound can undergo nucleophilic attack, leading to ring-opening reactions that form various functionalized products . The molecular targets and pathways involved depend on the specific functionalized azetidine derivatives formed from this compound .

Comparaison Avec Des Composés Similaires

Azetidin-3-one is unique compared to other similar compounds due to its structural isomerism with azetidin-2-one (β-lactam). While β-lactams are well-known for their antibiotic properties, this compound serves as a versatile substrate for the synthesis of functionalized azetidines . Similar compounds include:

Azetidin-2-one (β-lactam): Known for its antibiotic properties.

Azetidine: A four-membered nitrogen-containing heterocycle without the carbonyl group.

Activité Biologique

Azetidin-3-one, a member of the azetidine family, is a cyclic compound that has garnered attention due to its diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a four-membered ring containing a nitrogen atom and a carbonyl group. The synthesis of azetidin-3-ones can be achieved through various methods, including oxidative allene amination and gold-catalyzed reactions, which allow for the introduction of diverse functional groups that enhance biological activity .

Synthetic Pathways

Biological Activity

This compound derivatives exhibit a wide range of biological activities, including:

1. Antibacterial Activity

- Several this compound compounds have shown significant antibacterial properties against various pathogens, making them potential candidates for antibiotic development .

2. Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Some derivatives demonstrate AChE inhibition comparable to established drugs like rivastigmine, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

- Glucosidase Inhibition : Compounds have been identified that inhibit glucosidases, which are relevant for diabetes management .

3. Neuroprotective Effects

- Certain this compound derivatives have exhibited neuroprotective properties in models of Parkinson's and Alzheimer's diseases by reducing oxidative stress and apoptosis markers like caspase-3/7 activity .

4. Receptor Modulation

- This compound compounds have been investigated for their role as antagonists at various receptors, including dopamine receptors, enhancing their potential as therapeutic agents in psychiatric disorders .

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of a specific this compound derivative in glutamate-induced oxidative damage models. The compound showed significant reductions in neuronal cell death and oxidative stress markers compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Antibacterial Efficacy

In vitro tests conducted on various this compound derivatives revealed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that substituents on the azetidine ring significantly influenced antibacterial potency.

Propriétés

IUPAC Name |

azetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRVSYXHPUYSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363971 | |

| Record name | Azetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54044-11-0 | |

| Record name | Azetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some efficient synthetic strategies for azetidin-3-ones?

A1: Several methods have been reported for synthesizing azetidin-3-ones, including:* Oxidation of Azetidin-3-ols: Treatment of 1-substituted-alkylazetidin-3-ols with oxidizing agents like pyridine-SO3 in DMSO and triethylamine can yield the corresponding azetidin-3-ones. []* Gold-Catalyzed Alkyne Oxidation: This method utilizes gold catalysis and intermolecular oxidation of alkynes to provide access to azetidin-3-ones. [, , , ]* Oxidative Allene Amination: Rhodium-catalyzed regioselective nitrene-mediated aziridination of silyl-substituted homoallenic sulfamates, followed by rearrangement, can efficiently synthesize azetidin-3-ones. [, ]* From α-Amino Acids: Azetidin-3-ones can be prepared from α-amino acids via diazo ketones, which can further react with nucleophiles to yield functionalized azetidine derivatives. [, ] * From Propargylic Alcohols: These readily available starting materials can be transformed into azetidin-3-ones through a three-step sequence involving gold-catalyzed alkyne intermolecular oxidation. []* Intramolecular Ring-Closure Reactions: Tri-n-butyltin hydride-Azoisobutyronitrile-mediated intramolecular ring-closure reactions can be employed to synthesize 2-cyano-1,2-di(phenyl or substituted phenyl)azetidin-3-ones. []

Q2: What types of reactions can azetidin-3-ones undergo?

A2: Azetidin-3-ones are versatile intermediates that can participate in various reactions, including:* Nucleophilic Additions: These compounds readily react with various nucleophiles like Grignard reagents, ester enolates, and Wittig ylides, offering a pathway to functionalized azetidine derivatives. [] * Ring-Opening Reactions: Regioselective ring-opening of 2-mono-substituted azetidin-3-ones can be achieved using titanium tetraiodide in combination with titanium chloride or bromide. [, ]* Pictet-Spengler Reactions: Reactions with tryptamine or tryptophan derivatives lead to spirocyclic tetrahydro-β-carbolines, demonstrating their utility in constructing complex heterocyclic frameworks. [] * Reductive Aldol and Mannich-type reactions: Titanium tetraiodide can promote these reactions with azetidin-3-ones, highlighting their versatility in forming new carbon-carbon bonds. [, ]* Samarium Iodide-Promoted Coupling: This reaction offers a route to spiroannulated heterocyclic oxiranes, expanding the synthetic possibilities from azetidin-3-ones. [, ]

Q3: What is the general structure of an azetidin-3-one?

A3: Azetidin-3-ones consist of a four-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. The nitrogen atom can be substituted with various groups, and the ring can be further functionalized at the 2- and 4-positions.

Q4: What spectroscopic techniques are used to characterize azetidin-3-ones?

A4: Common spectroscopic techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 15N NMR are valuable for determining the structure and stereochemistry of azetidin-3-ones. [, ]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and provides structural information. []* Infrared (IR) Spectroscopy: Useful for identifying the presence of the carbonyl group and other functional groups.

Q5: What are the potential applications of azetidin-3-ones?

A5: * Medicinal Chemistry: Azetidin-3-ones are important scaffolds in drug discovery due to their potential biological activities and their resemblance to β-lactams, a class of antibiotics. [, ] * Peptidomimetics: Oxetane-modified peptides, where the amide bond is replaced by an oxetane ring, show promise as peptidomimetics, and their synthesis often utilizes this compound intermediates. []* Synthetic Building Blocks: The diverse reactivity of azetidin-3-ones makes them valuable intermediates in the synthesis of various nitrogen-containing compounds, including natural products and other biologically active molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.